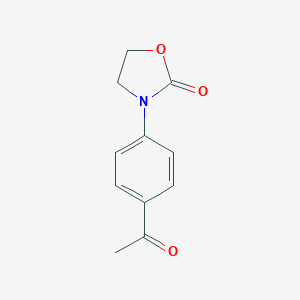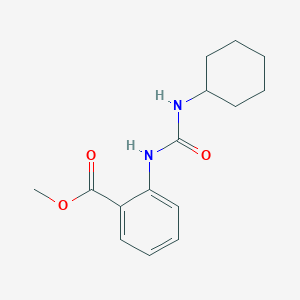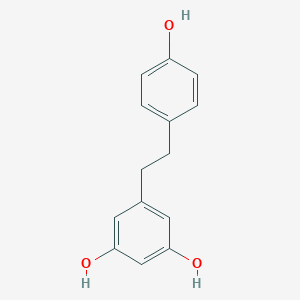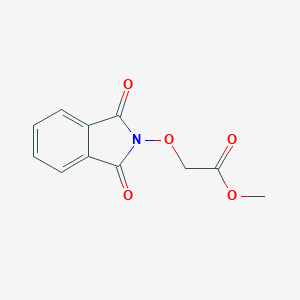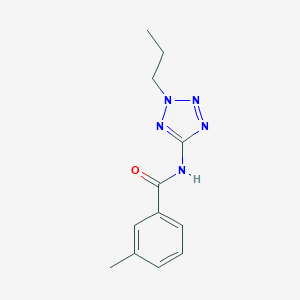
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, commonly known as MPTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.
科学的研究の応用
MPTB has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have shown that MPTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MPTB has been shown to have analgesic properties by reducing pain sensitivity in animal models. Furthermore, MPTB has been investigated for its potential anti-cancer activity, with studies showing that it inhibits the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of MPTB is not fully understood, but studies have suggested that it acts through the inhibition of specific enzymes and signaling pathways. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, MPTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
生化学的および生理学的効果
MPTB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, studies have suggested that MPTB may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using MPTB in lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, MPTB has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using MPTB in lab experiments is its limited solubility in water, which may require the use of organic solvents.
将来の方向性
There are several future directions for the study of MPTB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTB and its effects on different signaling pathways. Furthermore, the development of more soluble forms of MPTB could allow for easier testing and potential clinical use. Finally, the study of MPTB in combination with other compounds may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of MPTB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 3-methyl-N-azido- benzamide. Finally, the azido group is reduced to the tetrazole ring using propylamine to form MPTB.
特性
CAS番号 |
638145-79-6 |
|---|---|
製品名 |
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
分子式 |
C12H15N5O |
分子量 |
245.28 g/mol |
IUPAC名 |
3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,15,18) |
InChIキー |
NSAMNNPKSCHJFI-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
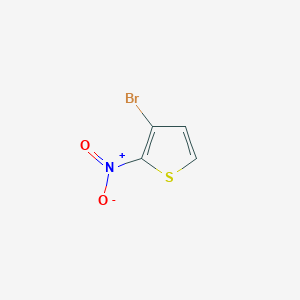
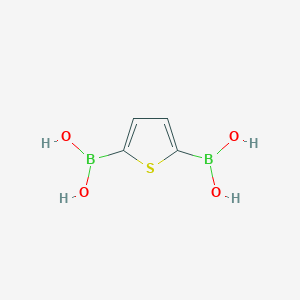
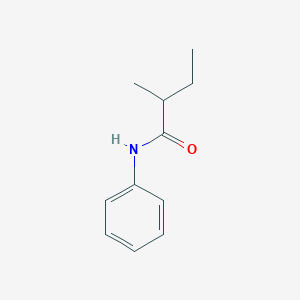
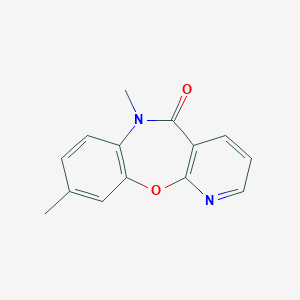
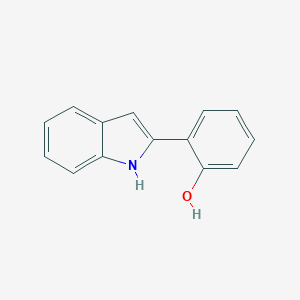
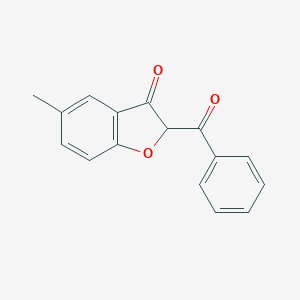
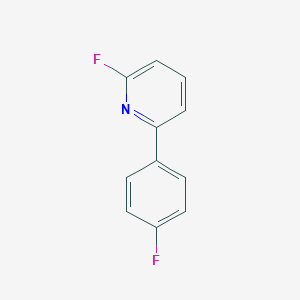
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
